Compound Identification
The compound rel-(3aS,4R,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol;hydrochloride is a hydrochloride salt of a bicyclic amine. Its molecular formula is with a molecular weight of approximately 163.65 g/mol. This compound is classified under the category of heterocyclic compounds due to its cyclic structure containing nitrogen.
Source and Classification
This compound is primarily sourced from chemical suppliers specializing in research chemicals and building blocks for synthetic chemistry. It is classified as a hydrochloride salt, which indicates that it is a salt formed from the reaction of the base with hydrochloric acid. The compound is used in various scientific applications, particularly in medicinal chemistry and organic synthesis.
Methods of Synthesis
The synthesis of rel-(3aS,4R,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol hydrochloride typically involves multi-step organic reactions. Common methods include:
Technical details regarding specific reagents and conditions are often proprietary or found in specialized literature.
Structure Description
The molecular structure of rel-(3aS,4R,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol consists of a bicyclic framework with several stereocenters. The stereochemistry at positions 3a, 4, and 6a is critical for its biological activity.
Data Representation
The compound can be represented using various structural formulas:
O[C@@H]1CC[C@@]2([H])CNC[C@]21[H].[H]Cl1S/C7H13NO.ClH/c9-7-2-1-5-3-8-4-6(5)7;/h5-9H,1-4H2;1H/t5-,6+,7-/m1./s1These representations provide insights into the connectivity and stereochemistry of the molecule.
Reactions Involving the Compound
rel-(3aS,4R,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol hydrochloride participates in various chemical reactions:
Technical details about specific reaction conditions and yields are often documented in chemical literature.
Biological Activity and Mechanism
The mechanism of action for rel-(3aS,4R,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol hydrochloride may involve interactions with biological targets such as receptors or enzymes. Understanding its mechanism requires detailed studies including:
Data from pharmacological studies can provide insights into its efficacy and safety profiles.
Physical Properties
Chemical Properties
Relevant data regarding melting points and boiling points are often provided by suppliers or found in chemical databases.
rel-(3aS,4R,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol hydrochloride has several scientific applications:
This compound's versatility makes it valuable in both academic research and industrial applications.
CAS No.: 119509-26-1
CAS No.: 467-14-1
CAS No.: 100239-45-0